FR901465

spliceosome inhibitor P388 leukemia in vivo antitumor

FR901465 is a spiro-epoxide secondary metabolite originally isolated from Pseudomonas sp. No.

Molecular Formula C27H41NO9
Molecular Weight 523.6 g/mol
CAS No. 146478-73-1
Cat. No. B1674043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR901465
CAS146478-73-1
SynonymsFR 901465;  FR 901465;  FR 901465;  WB 2663C.
Molecular FormulaC27H41NO9
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CO3)C(C(O2)(C)O)O)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C27H41NO9/c1-15(8-11-22-24(31)27(14-34-27)25(32)26(6,33)37-22)7-10-21-16(2)13-20(18(4)36-21)28-23(30)12-9-17(3)35-19(5)29/h7-9,11-12,16-18,20-22,24-25,31-33H,10,13-14H2,1-6H3,(H,28,30)/b11-8+,12-9-,15-7+/t16-,17-,18+,20+,21-,22+,24+,25-,26-,27+/m0/s1
InChIKeyDQTXAXNYLWRTPB-NTVXLVODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR901465 (CAS 146478-73-1): Sourcing Guide for the Spliceostatin-Class SF3B1 Splicing Modulator


FR901465 is a spiro-epoxide secondary metabolite originally isolated from Pseudomonas sp. No. 2663, belonging to the spliceostatin family of natural products that target the SF3B1 subunit of the spliceosome [1]. Alongside its co‑isolated congeners FR901463 and FR901464, FR901465 enhances SV40 viral promoter transcriptional activity and exhibits antiproliferative effects against human and murine tumor cell lines [2]. Structurally, FR901465 is distinguished from FR901464 by the absence of a hydroxyl group and the presence of an additional methylene in its side chain, categorizing it as the least elaborated member of the fermentation triad [3].

Why FR901465 Cannot Be Automatically Substituted with FR901464 or Other SF3B1 Inhibitors


Although FR901465, FR901464, and FR901463 share a common spliceosome-targeting mechanism, they exhibit non‑equivalent antitumor potency in the same in vivo model: T/C values in the murine P388 leukemia system are 127% for FR901465 versus 145% for FR901464 and 160% for FR901463, indicating a rank-order efficacy that precludes direct interchangeability [1]. Furthermore, downstream transcriptional effects diverge—FR901464 induces a pronounced G1/G2‑M cell cycle arrest coupled with internucleosomal DNA fragmentation in M‑8 tumor cells, while FR901465 was not evaluated for these specific chromatin endpoints [1]. Outside the immediate FR family, pladienolide‑based inhibitors exhibit a substantially wider therapeutic window in animals than FR901464, a property that has not been assessed for FR901465, making cross‑class extrapolation unreliable [2].

FR901465 Procurement Evidence: Quantified Performance Against Closest Comparators


In Vivo Antitumor Hierarchy: FR901465 vs. FR901463 and FR901464 in P388 Leukemia

In the murine P388 ascitic leukemia model, FR901465 prolonged survival with a T/C value of 127%, which is lower than the values for its co‑isolated congeners FR901464 (145%) and FR901463 (160%) [1]. This represents the only head‑to‑head in vivo comparison of the three FR compounds within a single study. The effective dose ranges for A549 human lung adenocarcinoma growth inhibition also differed among the three compounds, though specific IC50 values for FR901465 were not reported [1]. Procurement of FR901465 is therefore justified only when the specific rank‑order activity or structural identity of the least potent congener is required for a study.

spliceosome inhibitor P388 leukemia in vivo antitumor

Structural Differentiation: FR901465 Side‑Chain Modifications Relative to FR901464

The structures of FR901463, FR901464, and FR901465 were elucidated by Nakajima et al. (1997). FR901465 (C27H41NO9) differs from FR901464 (C27H41NO10) by the formal replacement of a hydroxyl group with a hydrogen and the presence of an additional methylene group in the side chain, yielding a molecular formula that contains one fewer oxygen atom [1]. This structural simplification correlates with the compound's lower in vivo potency compared to FR901464, as shown in Section 3.1. Within the broader spliceostatin class, the tetrahydropyran ring system present in all three FR congeners is essential for bioactivity, and modifications to this core dramatically reduce cytotoxic potency [2].

natural product structure spliceostatin structure–activity relationship

Target Identity: SF3B1 Binding Confirmed for Spliceostatin Class, Extrapolated to FR901465

FR901464 and its methylated derivative spliceostatin A have been shown to bind the SF3b subcomplex of the U2 snRNP, specifically targeting SF3B1 and inhibiting pre‑mRNA splicing at nanomolar concentrations (IC50 = 1.3–1.8 nM for FR901464 in vitro against multiple tumor lines) [1]. FR901465 belongs to the same structural class and is annotated as a spliceosome inhibitor, but direct biochemical evidence of SF3B1 binding by FR901465 itself is not available in the peer‑reviewed literature [2]. The class‑level inference that FR901465 engages the same target is supported by its classification alongside FR901464 and FR901463 in comprehensive reviews of SF3B1‑targeting natural products [2]. However, the absence of direct binding data means that target engagement cannot be assumed to be quantitatively equivalent.

SF3B1 spliceosome target engagement

Fermentation Titer: FR901465 Is a Minor Component of the Pseudomonas sp. No. 2663 Metabolite Profile

The original isolation report describes FR901465 as a minor product relative to FR901464 and FR901463 in the fermentation broth of Pseudomonas sp. No. 2663 [1]. While exact titers for FR901465 were not reported, subsequent patent literature documents that optimized Burkholderia fermentation strains can produce FR901464 titers exceeding 2,360 mg/L, with FR901465 remaining a trace component [2]. This low natural abundance contributes to limited commercial availability and longer custom‑synthesis lead times, as indicated by suppliers requiring minimum order quantities of 1 g and lead times of 2–4 months for FR901465 .

fermentation yield natural product isolation supply chain

FR901465: Recommended Research Use Cases Grounded in Quantitative Evidence


Comparative Structure–Activity Relationship (SAR) Studies of the Spliceostatin Family

FR901465 serves as the minimal‑potency reference compound within the FR901463/464/465 triad. Because it is the least efficacious congener in the P388 leukemia model (T/C = 127% vs. 145% for FR901464 and 160% for FR901463) [1], its inclusion in SAR panels can help define the contribution of the hydroxyl and methylene substructures to in vivo antitumor activity. This application is supported by the structural elucidation data showing FR901465 as the most truncated member of the series [2].

Spliceosome Inhibitor Specificity Profiling Against SF3B1 Versus Other Splicing Factors

Although direct binding data for FR901465 are absent, its classification as a spliceostatin‑class SF3B1 inhibitor [3] makes it suitable as a comparator compound in panels that include FR901464, pladienolide B, and herboxidiene. Its lower potency may provide a useful window for distinguishing on‑target SF3B1 effects from off‑target activities when compared with the more potent FR901464 (IC50 = 0.6–3.4 nM) [4].

Natural Product Biosynthesis and Metabolic Engineering Studies

FR901465's status as a minor fermentation product of Pseudomonas sp. No. 2663 [1] makes it a relevant analytical standard for studies aimed at understanding the biosynthetic branch points that determine the relative yields of FR901463, FR901464, and FR901465. Its procurement enables quantification of product distribution in engineered strains designed to alter the spliceostatin metabolic profile.

Negative Control or Low‑Potency Baseline in In Vivo Tumor Models

In experimental designs where FR901464 serves as a positive control (T/C = 145%), FR901465 (T/C = 127%) can function as a low‑potency comparator to establish a dose‑response gradient for spliceosome‑targeted antitumor efficacy [1]. This application leverages the only available head‑to‑head in vivo dataset for the FR congener series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR901465

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.